The Metabolic Journey of Ibrutinib: A Technical Guide to the Formation of Dihydrodiol-Ibrutinib
The Metabolic Journey of Ibrutinib: A Technical Guide to the Formation of Dihydrodiol-Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the metabolic pathway leading to the formation of Dihydrodiol-Ibrutinib, a primary and pharmacologically active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441). This document provides a comprehensive overview of the enzymatic processes, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.
Introduction to Ibrutinib Metabolism
Ibrutinib, a potent covalent inhibitor of BTK, has revolutionized the treatment of various B-cell malignancies.[1] Its efficacy and safety profile are significantly influenced by its metabolic fate in the body. The primary route of Ibrutinib metabolism is hepatic, mediated by the cytochrome P450 (CYP) enzyme system.[2] This leads to the formation of several metabolites, with Dihydrodiol-Ibrutinib (also known as M37 or PCI-45227) being one of the most prominent.[3] While Dihydrodiol-Ibrutinib exhibits approximately 15-fold lower inhibitory activity against BTK compared to the parent drug, its plasma concentrations can be comparable to or even higher than Ibrutinib, underscoring its importance in the overall pharmacological profile of the drug.[2]
The Metabolic Pathway: From Ibrutinib to Dihydrodiol-Ibrutinib
The transformation of Ibrutinib to its dihydrodiol metabolite is a two-step enzymatic process primarily occurring in the liver.
Step 1: Epoxidation by Cytochrome P450 3A4 (CYP3A4)
The initial and rate-limiting step is the epoxidation of the ethylene (B1197577) group on the acryloyl moiety of Ibrutinib.[3] This reaction is predominantly catalyzed by CYP3A4, a major drug-metabolizing enzyme in humans.[2][4] To a lesser extent, CYP2D6 may also contribute to Ibrutinib metabolism.[4] The product of this reaction is a reactive epoxide intermediate.
Step 2: Hydrolysis by Epoxide Hydrolase
The unstable epoxide intermediate is subsequently hydrolyzed by epoxide hydrolase enzymes to form the more stable Dihydrodiol-Ibrutinib.[3] This enzymatic hydration breaks the epoxide ring, adding a hydroxyl group to each of the adjacent carbon atoms, resulting in the final dihydrodiol metabolite.
Below is a diagram illustrating this metabolic pathway:
Quantitative Analysis of Ibrutinib and Dihydrodiol-Ibrutinib
The plasma concentrations of Ibrutinib and Dihydrodiol-Ibrutinib exhibit significant inter- and intra-individual variability. The tables below summarize key quantitative data from published studies.
Table 1: Plasma Concentrations of Ibrutinib and Dihydrodiol-Ibrutinib in Patients
| Analyte | Concentration Range (ng/mL) | Study Population | Notes |
| Ibrutinib | 0.400 - 200 | Patients with B-cell malignancies | Linear range for LC-MS/MS quantification.[5] |
| Dihydrodiol-Ibrutinib | 0.400 - 200 | Patients with B-cell malignancies | Linear range for LC-MS/MS quantification.[5] |
| Ibrutinib | 0.200 - 800 | Patients with lymphoid malignancies | Validated curve range for LC-MS/MS.[1] |
| Dihydrodiol-Ibrutinib | 0.500 - 500 | Patients with lymphoid malignancies | Validated curve range for LC-MS/MS.[1] |
Table 2: In Vitro Metabolism Data
| Parameter | Value | Experimental System |
| Ibrutinib Concentration | 5 µM | Human Liver Microsomes |
| Incubation Time | 20 min | Human Liver Microsomes |
| Protein Concentration | 0.05 mg/mL | Human Liver Microsomes |
| Ibrutinib Concentration | 1 µM | Human Liver Microsomes |
| Incubation Time | Up to 45 min | Human Liver Microsomes |
| Protein Concentration | 0.05 mg/mL | Human Liver Microsomes |
| Ibrutinib Concentration | 5 µM | Human Hepatocytes |
| Incubation Time | Up to 30 min | Human Hepatocytes |
| Cell Density | 0.5 x 10^6 viable cells/mL | Human Hepatocytes |
Note: Specific enzyme kinetic parameters (Km and Vmax) for the CYP3A4-mediated epoxidation of Ibrutinib and its subsequent hydrolysis by epoxide hydrolase in human systems were not available in the reviewed literature.
Experimental Protocols
This section details the methodologies for key experiments used to study the metabolism of Ibrutinib to Dihydrodiol-Ibrutinib.
In Vitro Metabolism of Ibrutinib in Human Liver Microsomes
This protocol is designed to assess the formation of Dihydrodiol-Ibrutinib from Ibrutinib using human liver microsomes.
Materials:
-
Ibrutinib
-
Human Liver Microsomes (HLM)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (e.g., Ibrutinib-d5)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Ibrutinib in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (final protein concentration of 0.05 mg/mL) and potassium phosphate buffer.
-
Add the Ibrutinib stock solution to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM or 5 µM). Ensure the final organic solvent concentration is less than 1%.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 2, 5, 10, 15, 20, 30, and 45 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
Quantification of Ibrutinib and Dihydrodiol-Ibrutinib by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of Ibrutinib and Dihydrodiol-Ibrutinib in plasma or in vitro samples.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or in vitro sample, add 200 µL of acetonitrile containing the internal standard (e.g., Ibrutinib-d5).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 16,000 rpm for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable mobile phase for injection.
LC-MS/MS Parameters:
-
Column: ACQUITY UPLC HSS T3 column (2.1×50 mm, 1.8 μm) or equivalent.[5]
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: A suitable gradient to separate Ibrutinib and Dihydrodiol-Ibrutinib.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Below is a diagram of a typical experimental workflow for in vitro metabolism studies.
Conclusion
The metabolic conversion of Ibrutinib to Dihydrodiol-Ibrutinib is a critical pathway influencing the drug's overall disposition and pharmacological effect. This process, primarily driven by CYP3A4-mediated epoxidation followed by epoxide hydrolase-catalyzed hydrolysis, highlights the importance of understanding the function of these enzymes in predicting drug-drug interactions and inter-individual variability in patient response. The provided experimental protocols offer a framework for further investigation into the nuances of Ibrutinib metabolism, which is essential for the continued optimization of its therapeutic use. Further research is warranted to determine the specific enzyme kinetics of this pathway in human systems to refine pharmacokinetic models and personalize dosing strategies.
References
- 1. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacogenetic Biomarkers of Ibrutinib Response and Toxicity in Chronic Lymphocytic Leukemia: Insights from an Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
